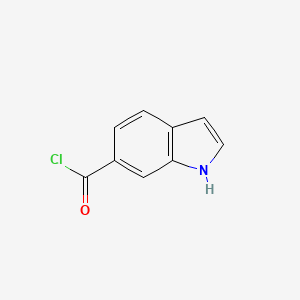

1H-Indole-6-carbonyl chloride

Description

Significance of Indole Scaffolds in Organic Synthesis

The indole moiety, a foundational heterocyclic scaffold, is of paramount importance in organic synthesis. researchgate.netsemanticscholar.org This structural unit, which consists of a benzene ring fused to a pyrrole ring, is a cornerstone in a vast array of natural products, pharmaceuticals, and advanced materials. researchgate.netsemanticscholar.org The versatility of the indole framework allows for its incorporation into a multitude of pharmacologically active molecules that are instrumental in the development of therapeutic agents for a wide range of diseases. semanticscholar.orgresearchgate.net

Indole derivatives are noted for their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. smolecule.commdpi.com The ability of the indole nucleus to serve as a scaffold for diverse functionalization has made it a privileged structure in medicinal chemistry. researchgate.net Researchers continuously explore novel methods for the synthesis and modification of indole-containing compounds to develop new therapeutic agents. researchgate.netmdpi.com The ongoing interest in indole chemistry highlights its significance in creating complex and biologically relevant molecules. researchgate.netrsc.org

Role of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds that serve as crucial intermediates in organic synthesis. numberanalytics.comfiveable.me Their general structure, R-COCl, features a carbonyl group bonded to a chlorine atom. numberanalytics.com This arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, rendering acyl chlorides more reactive than other carboxylic acid derivatives like esters and amides. numberanalytics.comlibretexts.org

Their high reactivity makes them exceptionally useful for introducing acyl groups into other molecules, a process known as acylation. numberanalytics.com This is a fundamental step in the synthesis of a wide variety of compounds, including esters, amides, and anhydrides. numberanalytics.comwikipedia.org The conversion of carboxylic acids to acyl chlorides is a common strategy to "activate" the carboxyl group for subsequent reactions. fiveable.me Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are frequently used for this transformation. numberanalytics.com The versatility and reactivity of acyl chlorides establish them as indispensable tools for constructing complex organic molecules in fields ranging from pharmaceuticals to materials science. numberanalytics.comfiveable.me

Positioning of 1H-Indole-6-carbonyl chloride within Contemporary Heterocyclic Chemistry

This compound holds a specific and valuable position in modern heterocyclic chemistry. It combines the biologically significant indole scaffold with the high reactivity of an acyl chloride functional group. This dual-functionality makes it a powerful building block for the synthesis of complex, functionalized indole derivatives. smolecule.com

The position of the carbonyl chloride at the 6-position of the indole ring is significant. While much of indole chemistry focuses on reactions at the C2 and C3 positions of the pyrrole ring, functionalization at the benzene ring, such as at C6, allows for the synthesis of a different class of indole derivatives with unique electronic and steric properties. bhu.ac.in This enables the exploration of new chemical space and the development of novel compounds with potentially distinct biological activities.

The compound serves as a key intermediate for creating a variety of derivatives, such as amides and esters, through reactions with nucleophiles. smolecule.com For instance, it can be used to synthesize complex molecules with potential therapeutic applications, such as inhibitors of specific enzymes or receptor ligands. The strategic placement of the reactive acyl chloride group on the indole core makes this compound a highly relevant and sought-after intermediate for medicinal chemists and organic synthesists working on the cutting edge of heterocyclic chemistry. researchgate.netmdpi.com

Propriétés

IUPAC Name |

1H-indole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPUVXAGGCKFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594427 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-02-9 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.